molecular formula C13H16O4 B15335838 [(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate

[(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate

Cat. No.: B15335838
M. Wt: 236.26 g/mol
InChI Key: KLCGEZKTDZQYHA-UHFFFAOYSA-N
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Description

[(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate is a chemical compound that features a tetrahydrofuran ring substituted with a hydroxy group and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate typically involves the esterification of 4-methylbenzoic acid with [(2S,4R)-4-hydroxy-2-tetrahydrofuryl]methanol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of [(2S,4R)-4-oxo-2-tetrahydrofuryl]methyl 4-Methylbenzoate.

    Reduction: Formation of [(2S,4R)-4-hydroxy-2-tetrahydrofuryl]methanol and 4-methylbenzoic acid.

    Substitution: Formation of [(2S,4R)-4-chloro-2-tetrahydrofuryl]methyl 4-Methylbenzoate.

Scientific Research Applications

[(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of [(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester moiety can undergo hydrolysis, releasing the active components that interact with cellular targets.

Comparison with Similar Compounds

[(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate can be compared with other similar compounds, such as:

    [(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl benzoate: Lacks the methyl group on the benzoate moiety, which may affect its reactivity and biological activity.

    [(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Ethylbenzoate: Contains an ethyl group instead of a methyl group, potentially altering its physical and chemical properties.

    [(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methoxybenzoate: Features a methoxy group, which can influence its solubility and interaction with biological targets.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

(4-hydroxyoxolan-2-yl)methyl 4-methylbenzoate

InChI

InChI=1S/C13H16O4/c1-9-2-4-10(5-3-9)13(15)17-8-12-6-11(14)7-16-12/h2-5,11-12,14H,6-8H2,1H3

InChI Key

KLCGEZKTDZQYHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2CC(CO2)O

Origin of Product

United States

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